molecular formula C10H8Br2O4 B1322518 Dimethyl 2,5-dibromoisophthalate CAS No. 1337958-87-8

Dimethyl 2,5-dibromoisophthalate

Cat. No. B1322518
CAS RN: 1337958-87-8
M. Wt: 351.98 g/mol
InChI Key: GCPAOHQBVHGERO-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromoisophthalate is an organic compound with the molecular formula C10H8Br2O4 . It has an average mass of 351.976 Da and a monoisotopic mass of 349.878906 Da .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,5-dibromoisophthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . Unfortunately, the specific structure details are not provided in the search results.


Physical And Chemical Properties Analysis

Dimethyl 2,5-dibromoisophthalate has a predicted boiling point of 354.6±37.0 °C and a predicted density of 1.781±0.06 g/cm3 . It should be stored in a dry, room-temperature environment .

Scientific Research Applications

Organic Building Blocks

Dimethyl 2,5-dibromoisophthalate is used as an organic building block in the synthesis of various organic compounds. It belongs to the class of Aryls Bromides Esters Benzene Compounds .

Synthesis of Complex Molecules

This compound is used in the synthesis of complex molecules. For example, it is used in the preparation of 2-(bis(4-(tert-butyl)phenyl)amino)-5-bromoisophthalic acid dimethyl ester .

Pharmacokinetics Research

Dimethyl 2,5-dibromoisophthalate has high GI absorption and is BBB permeant. It is also an inhibitor of CYP1A2 and CYP2C19 . This makes it a valuable compound in pharmacokinetics research.

Medicinal Chemistry

In medicinal chemistry, this compound is used for its drug-like properties. It has a Bioavailability Score of 0.55 , which indicates its potential as a drug candidate.

Safety Research

The safety of Dimethyl 2,5-dibromoisophthalate is studied in scientific research. It has a Signal Word of ‘Warning’ and certain Hazard Statements .

Solubility Studies

This compound is used in solubility studies. It has a Log S (ESOL) of -3.93, indicating its solubility in water .

properties

IUPAC Name

dimethyl 2,5-dibromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPAOHQBVHGERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626607
Record name Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337958-87-8
Record name Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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